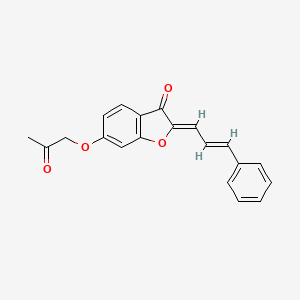

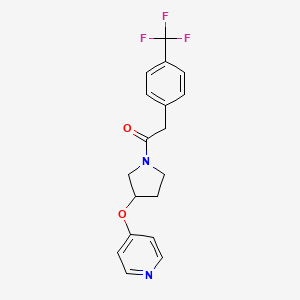

(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as OPB, and it has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential uses in various fields.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

Research on benzofuran derivatives, including compounds structurally related to (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one, focuses on synthesis techniques and their chemical properties. A notable method involves the Claisen rearrangement and ring-closing metathesis as key steps for synthesizing benzofurans, 2H-chromenes, and benzoxepines, showcasing the versatility of these compounds in producing a variety of phenols and oxacycles (S. Kotha & B. Solanke, 2022). Another approach includes the Barton-McCombie deoxygenation process for creating 3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-ribo-hexofuranose, indicating the potential for modifying benzofuran structures to achieve specific chemical functionalities (J. Tormo & G. C. Fu, 2003).

Antioxidant Properties

The antioxidant potential of benzofuran derivatives is a significant area of interest. Studies reveal that these compounds, including those structurally similar to (Z)-6-(2-oxopropoxy)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one, exhibit excellent antioxidant activities. For instance, the investigation into 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogues demonstrated their effectiveness as hydrogen-atom-donating antioxidants, suggesting that they could serve as potent alternatives to commercial antioxidants like BHT (Xiao‐Qing Zhu et al., 2011).

Potential as Monoamine Oxidase Inhibitors

Benzofuran compounds have also been researched for their potential as monoamine oxidase (MAO) inhibitors, which are critical in treating neurodegenerative disorders. The synthesis and study of nitro-substituted 2-phenylbenzofurans derivatives have shown promising results in this area, indicating the therapeutic potential of benzofuran derivatives in neurodegenerative disease treatment (G. Delogu, 2017).

Catalytic Applications

The exploration of benzofuran derivatives extends into catalytic applications as well. A study demonstrated how a zinc(II) complex of a ligand based on benzofuran acts as a multiple electron and proton reservoir during the catalytic dehydrogenation of alcohols to aldehydes/ketones. This research highlights the functional diversity of benzofuran derivatives and their potential utility in catalytic processes (Rajib Pramanick et al., 2018).

Propiedades

IUPAC Name |

(2Z)-6-(2-oxopropoxy)-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-14(21)13-23-16-10-11-17-19(12-16)24-18(20(17)22)9-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+,18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOMMKNEPWNUQK-WCTLISOUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2835809.png)

![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)

![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835821.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)

![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)